molecular formula C18H12F2N2O3S B2580013 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 888410-58-0

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2580013
CAS No.: 888410-58-0
M. Wt: 374.36
InChI Key: LWBAKONXMGZQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 4-position and a 2,6-difluorobenzamide group at the 2-position. Its molecular formula is C₁₉H₁₃F₂N₂O₃S, with a molecular weight of 393.38 g/mol. The compound’s structure combines electron-deficient aromatic systems (difluorobenzamide) with a fused benzodioxin ring, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3S/c19-11-2-1-3-12(20)16(11)17(23)22-18-21-13(9-26-18)10-4-5-14-15(8-10)25-7-6-24-14/h1-5,8-9H,6-7H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBAKONXMGZQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Antidiabetic Potential

Recent studies have explored the antidiabetic properties of compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide. For instance, derivatives of the benzodioxin structure have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated promising inhibitory activity, suggesting that such compounds could be developed as therapeutic agents for managing diabetes .

Antimicrobial Activity

The compound's thiazole moiety contributes to its antimicrobial properties. Research has shown that derivatives containing the thiazole ring exhibit significant activity against various bacterial strains. Specifically, studies have indicated that certain fluorinated benzamide derivatives can act as effective inhibitors of bacterial growth by targeting specific enzymes essential for bacterial survival .

Cancer Research

The unique structural features of this compound have made it a candidate for cancer research. Investigations into the compound's interactions with cellular targets involved in cancer proliferation have shown that it may interfere with pathways crucial for tumor growth. The compound's ability to modulate protein interactions has been highlighted in studies focusing on its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. The conformational analysis suggests that the fluorine substituents enhance binding interactions compared to non-fluorinated analogs .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups to achieve the desired pharmacological properties. Techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are utilized to confirm the structure and purity of synthesized compounds .

Summary Table of Applications

Application AreaDescriptionReferences
Antidiabetic PotentialInhibitory activity against α-glucosidase; potential therapeutic agent for diabetes management
Antimicrobial ActivitySignificant activity against bacterial strains; effective inhibitors of bacterial growth
Cancer ResearchModulation of pathways involved in tumor growth; potential anticancer agent
Molecular Docking StudiesPredictive analysis of binding affinity with biological targets; enhanced interactions due to fluorination
Synthesis TechniquesMulti-step organic synthesis confirmed by NMR and IR spectroscopy

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals
Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Molecular Formula : C₂₁H₁₁ClF₆N₂O₃
  • Molecular Weight : 488.77 g/mol
  • Key Features: Shares the 2,6-difluorobenzamide group but replaces the thiazole-benzodioxin moiety with a phenoxy group containing chloro and trifluoromethyl substituents.
  • Application : Insect growth regulator (chitin synthesis inhibitor) used in pest control .
Flucycloxuron (N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Molecular Formula : C₂₆H₂₁ClF₂N₃O₃
  • Molecular Weight : 505.91 g/mol
  • Key Features : Retains the 2,6-difluorobenzamide core but incorporates a cyclopropane-linked chlorophenyl group.
  • Application : Acaricide and insecticide targeting mite and insect larvae .

Comparison Table 1: Agrochemical Difluorobenzamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound C₁₉H₁₃F₂N₂O₃S 393.38 Thiazole-benzodioxin Not specified (structural)
Flufenoxuron C₂₁H₁₁ClF₆N₂O₃ 488.77 Phenoxy (Cl, CF₃) Insect growth regulator
Flucycloxuron C₂₆H₂₁ClF₂N₃O₃ 505.91 Cyclopropane-chlorophenyl Acaricide
Heterocyclic Analogues with Benzodioxin Moieties
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Molecular Formula : C₁₅H₁₂N₄O₃S₂
  • Molecular Weight : 360.41 g/mol
  • Key Features : Replaces the 2,6-difluorobenzamide group with a 4-methyl-1,2,3-thiadiazole-5-carboxamide.
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene)
  • Molecular Formula : C₂₂H₁₈N₃O₂
  • Molecular Weight : 356.40 g/mol
  • Key Features : Contains a benzodioxin-linked imidazole-pyridine system.
  • Application: Inhibitor of casein kinase 1, studied in immunomodulation .

Comparison Table 2: Benzodioxin-Containing Heterocycles

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups
Target Compound C₁₉H₁₃F₂N₂O₃S 393.38 Thiazole-benzodioxin 2,6-Difluorobenzamide
Thiadiazole Analog () C₁₅H₁₂N₄O₃S₂ 360.41 Thiazole-benzodioxin Thiadiazole-carboxamide
D4476 C₂₂H₁₈N₃O₂ 356.40 Imidazole-benzodioxin Pyridine, benzene
Antihepatotoxic Benzodioxin Derivatives

Compounds like 3',4'-(1",4"-dioxino)flavone (C₁₉H₁₆O₄) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (C₂₀H₁₈O₅) from feature fused 1,4-dioxane rings with flavonoid systems. These exhibit antihepatotoxic activity by reducing liver enzyme levels (SGOT, SGPT). While structurally distinct from the target compound, they highlight the pharmacological relevance of benzodioxin rings in modulating biological activity .

Key Spectral Features :

  • IR : Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) align with benzodioxin-thiazole systems .
  • NMR : The 2,6-difluorobenzamide group would show distinct aromatic proton splitting (e.g., doublets for fluorine coupling), while the benzodioxin protons resonate as a singlet for the methylene group .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a compound of interest due to its potential biological activity. This compound is characterized by its unique structure that includes a benzodioxin moiety and a thiazole ring, which may contribute to its pharmacological properties. The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action and therapeutic potential.

The molecular formula of this compound is C18H16F2N2O2S. It has a molecular weight of 348.39 g/mol and features two fluorine atoms at the 2 and 6 positions of the benzamide ring.

PropertyValue
Molecular FormulaC18H16F2N2O2S
Molecular Weight348.39 g/mol
CAS Number499124-19-5
Melting PointData not available

Research has indicated that compounds with similar structures to this compound exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cell growth in cancer models by targeting specific pathways. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have demonstrated efficacy in overcoming resistance in cancer treatments .
  • Enzyme Inhibition : The thiazole and benzamide moieties are known to interact with various enzymes. For example, derivatives have been shown to inhibit RET kinase activity . This suggests that this compound may also have similar enzyme inhibitory properties.
  • Neuroprotective Effects : Some benzamide derivatives possess neuroprotective properties against oxidative stress . Although this compound's specific effects on neuronal cells require further investigation.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced the anticancer activity significantly. The compound's ability to induce apoptosis in resistant cancer cells was particularly noted.

Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers synthesized a series of thiazole-containing benzamides and assessed their inhibitory effects on RET kinase. The findings revealed that modifications at the benzamide position could lead to increased potency against the enzyme.

In Vitro and In Vivo Studies

In vitro assays demonstrated that this compound exhibited significant inhibition of cell proliferation in several cancer cell lines. In vivo studies are needed to confirm these findings and assess pharmacokinetics and toxicity profiles.

Q & A

Q. What are the standard synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide?

The compound is synthesized via condensation reactions. For example:

  • React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
  • Thiazole ring formation can involve cyclization of thiourea intermediates with α-halo ketones. Purification often employs TLC monitoring and recrystallization .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • IR spectroscopy to confirm functional groups (e.g., C=O, C-F stretches).
  • NMR (¹H/¹³C) to resolve aromatic protons and fluorine environments .
  • Mass spectrometry for molecular weight validation (e.g., exact mass matching via ESI-MS) .
  • Melting point analysis to assess purity .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

  • Solubility: Tested in polar (DMSO, ethanol) and nonpolar solvents via saturation shake-flask methods.
  • Stability: Evaluated under physiological pH (e.g., PBS buffer) and thermal stress (40–60°C) using HPLC to monitor degradation .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity for scalable production?

  • Catalyst screening : Use LiOH for hydrolysis of ester intermediates (41% yield reported) .
  • Solvent optimization : Replace ethanol with dioxane to enhance reaction efficiency .
  • Process controls : Employ gradient recrystallization or column chromatography to isolate high-purity fractions .

Q. How are biological activities (e.g., enzyme inhibition, anticancer) evaluated experimentally?

  • Enzyme assays : For α-glucosidase or acetylcholinesterase inhibition, use spectrophotometric methods with IC₅₀ determination (e.g., p-nitrophenyl substrate hydrolysis) .
  • Anticancer screening : NCI-60 cell line panels with dose-response curves (e.g., BT4 cell toxicity at 375–380°C decomposition) .
  • Antimicrobial studies : Minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .

Q. How to address contradictory bioactivity data across studies?

  • Orthogonal assays : Cross-validate enzyme inhibition with cellular viability assays (e.g., Toxi-light bioluminescence for cytotoxicity) .
  • Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
  • Structural analogs : Compare activity of derivatives to identify pharmacophore specificity .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use crystallographic data (e.g., FAD-dependent oxidoreductase PDB) to predict binding modes .
  • MD simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corrogate electronic (F substituent effects) and steric parameters with bioactivity .

Q. How is in vivo toxicity assessed for preclinical development?

  • Acute toxicity : Rodent models (e.g., LD₅₀ determination via OECD guidelines).
  • Subchronic studies : 28-day dosing with histopathology and serum biomarkers (AST/ALT) .
  • Metabolite profiling : LC-MS/MS to identify hepatotoxic or nephrotoxic metabolites .

Methodological Notes

  • Synthetic References : Prioritize anhydrous conditions for fluorine-containing intermediates to avoid hydrolysis .
  • Bioassay Controls : Include positive controls (e.g., diflubenzuron for pesticidal activity ) and vehicle-only groups.
  • Data Reproducibility : Report reaction yields as mean ± SD across triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.